3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,3-dimethoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPSP and is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of MPSP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, MPSP has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant properties, which could make it a valuable tool in the fight against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MPSP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and identifying potential targets for cancer treatment. However, one limitation of using MPSP in lab experiments is its potential toxicity. Care must be taken to ensure that the compound is used in a safe and controlled manner.
Future Directions
There are many potential future directions for research on MPSP. One area of interest is in the development of new cancer treatments based on the compound. Another area of interest is in the development of new drugs for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPSP and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of MPSP involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phenylsulfonyl chloride to produce the final compound, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,3-dimethoxybenzoate.
Scientific Research Applications
MPSP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MPSP has the ability to inhibit the growth of cancer cells, making it a potentially valuable tool in the fight against cancer.
properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-17-23(34(29,30)19-13-8-5-9-14-19)24(27(26-17)18-11-6-4-7-12-18)33-25(28)20-15-10-16-21(31-2)22(20)32-3/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLFLTVZFJHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,3-dimethoxybenzoate |
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